molecular formula C21H17ClN4O B1225844 6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 5846-35-5

6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1225844
CAS RN: 5846-35-5
M. Wt: 376.8 g/mol
InChI Key: RQDMRECGWKSRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is an organochlorine compound and a pyranopyrazole.

Scientific Research Applications

Synthetic Organic Chemistry Applications

  • Building Blocks for Heterocyclic Compounds : This compound is used as a building block in the synthesis of various heterocyclic compounds. Its utilization in one-pot multicomponent reactions facilitates the preparation of these biologically significant compounds (Patel, 2017).

Materials Science and Electronics Applications

  • Dielectric Properties in Electronics : Studies on similar compounds have shown their importance in understanding the dielectric properties of thin films, which is crucial in electronics. For instance, the substitution group on these compounds significantly affects their AC electrical conduction and dielectric behavior, which is important for material science and electronic device applications (Zeyada et al., 2016).

  • Photovoltaic Properties in Solar Cells : The photovoltaic properties of similar pyrano compounds have been studied, which are important for the development of organic-inorganic photodiodes and solar cells. This research is pivotal in advancing solar energy technologies (Zeyada et al., 2016).

Chemical Synthesis and Green Chemistry

  • Development of Antimicrobial Agents : The compound has been used as a starting material for synthesizing new classes of antimicrobial agents, indicating its potential in medicinal chemistry (El-ziaty et al., 2016).

  • Green Chemistry Synthesis : It has been synthesized using deep eutectic solvents, highlighting an environmentally friendly approach in chemical synthesis. This method avoids the use of typical toxic catalysts and solvents (Bhosle et al., 2016).

Corrosion Inhibition and Materials Protection

  • Corrosion Inhibition : Derivatives of this compound have shown efficacy as corrosion inhibitors for mild steel in acidic solutions, which is significant in materials science and engineering (Yadav et al., 2016).

properties

CAS RN

5846-35-5

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

6-amino-1-benzyl-4-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17ClN4O/c1-13-18-19(15-8-5-9-16(22)10-15)17(11-23)20(24)27-21(18)26(25-13)12-14-6-3-2-4-7-14/h2-10,19H,12,24H2,1H3

InChI Key

RQDMRECGWKSRHK-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

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